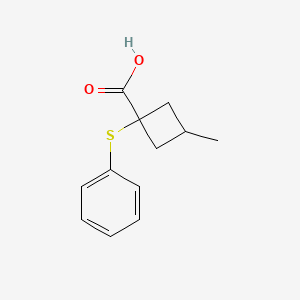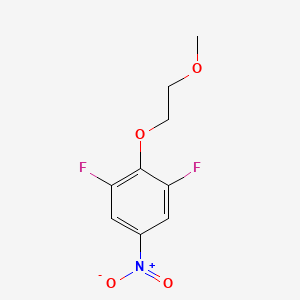
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene: is an organic compound characterized by the presence of two fluorine atoms, a methoxyethoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a difluorobenzene derivative followed by the introduction of the methoxyethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form other functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and fluorine atoms can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(2-methoxyethoxy)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,3-Difluoro-2-(2-methoxyethoxy)-4-nitrobenzene: The position of the nitro group is different, leading to variations in its chemical behavior.
1,3-Difluoro-2-(2-methoxyethoxy)-5-chlorobenzene:
Uniqueness
1,3-Difluoro-2-(2-methoxyethoxy)-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxyethoxy) groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H9F2NO4 |
|---|---|
Molekulargewicht |
233.17 g/mol |
IUPAC-Name |
1,3-difluoro-2-(2-methoxyethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C9H9F2NO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
VEAVSMTXQGZNEP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


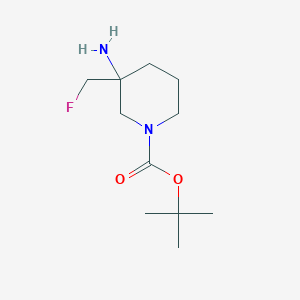
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
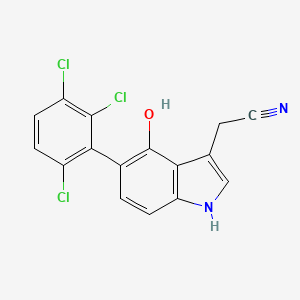
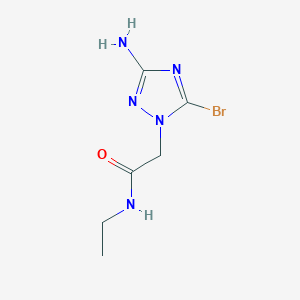
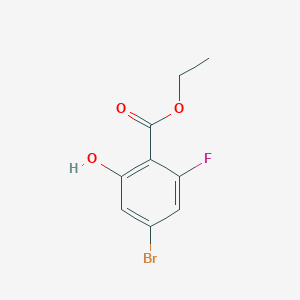
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
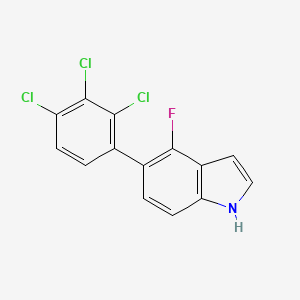
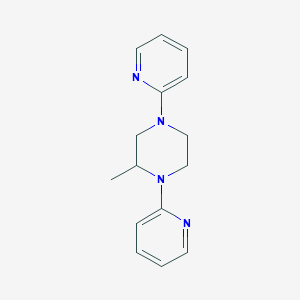
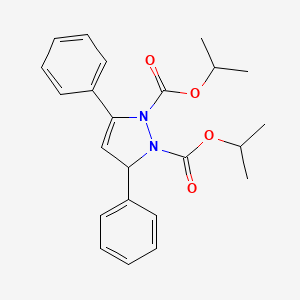
![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
